molecular formula C19H13N3O4 B2934777 N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1226443-82-8

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2934777
CAS No.: 1226443-82-8
M. Wt: 347.33
InChI Key: PCXPQTPYPZAHBM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-oxadiazole ring, a phenyl ring, and a chromene ring with a carboxamide group. The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .


Molecular Structure Analysis

The structure of the compound would likely involve intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For a similar compound, N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-propanamine, it has a molecular weight of 217.27 and is a liquid at room temperature .

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of compounds containing parts of the requested structure, offering insights into their chemical properties and potential as scientific tools.

  • Saundane et al. (2015) explored the synthesis of Schiff bases containing indole moieties and their cyclocondensation products, including derivatives similar to the requested compound. These compounds exhibited antioxidant and antimicrobial activities, suggesting potential research applications in exploring new therapeutic agents (Saundane et al., 2015).

  • Raval et al. (2012) developed a rapid, microwave-assisted synthesis method for 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives. This efficient approach resulted in compounds with significant antimicrobial activities, showcasing the potential for further development in medical research (Raval et al., 2012).

Anticancer Activity

  • Ravinaik et al. (2021) designed and synthesized a series of benzamides with structural similarities to the requested compound. These were evaluated for anticancer activity against various cancer cell lines, with several derivatives showing higher anticancer activities than the reference drug, etoposide (Ravinaik et al., 2021).

Molecular Structure Studies

  • Reis et al. (2013) investigated the crystal structures of 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives, revealing insights into their molecular conformations. Such structural analyses are crucial for understanding the interactions and potential applications of these compounds in drug design and other scientific research areas (Reis et al., 2013).

Antioxidant and Antibacterial Agents

  • Subbareddy and Sumathi (2017) reported the synthesis of 4H-chromene-3-carboxamide derivatives via a one-pot reaction, evaluating them for antioxidant and antibacterial activities. Their findings suggest the potential of these compounds in developing new antioxidant and antibacterial agents (Subbareddy & Sumathi, 2017).

Future Directions

The future directions for this compound would depend on its biological activity and potential therapeutic applications. The 1,2,4-oxadiazole ring is a promising scaffold in medicinal chemistry, with potential applications in the treatment of various diseases .

Properties

IUPAC Name

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4/c1-11-20-18(26-22-11)12-6-8-14(9-7-12)21-17(23)15-10-13-4-2-3-5-16(13)25-19(15)24/h2-10H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXPQTPYPZAHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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